molecular formula C10H10IN3 B13123061 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine

2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine

Cat. No.: B13123061
M. Wt: 299.11 g/mol
InChI Key: XPYSTGGTUAFPFO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method produces libraries of fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted heating and other catalytic processes in laboratory settings suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Iodine, bromine, and other halogens.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

2-cyclobutyl-7-iodo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H10IN3/c11-7-4-5-12-10-8(7)13-9(14-10)6-2-1-3-6/h4-6H,1-3H2,(H,12,13,14)

InChI Key

XPYSTGGTUAFPFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=NC=CC(=C3N2)I

Origin of Product

United States

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